molecular formula C14H12O3S B1306901 7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid CAS No. 78554-65-1

7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid

Cat. No.: B1306901
CAS No.: 78554-65-1
M. Wt: 260.31 g/mol
InChI Key: QMMBYYCLUIZAIF-UHFFFAOYSA-N
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Description

7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C14H12O3S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis Routes : Aromatic nucleophilic substitution reactions have been employed in synthesizing 2,3-dihydronaphtho[1,2-b]thiophenes and naphtho[1,2-b]thiophenes bearing trifluoromethyl groups, demonstrating a methodology relevant to 7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid synthesis (Okada et al., 1992).
  • Synthesis of Isomeric Acids : Research on the synthesis of isomeric benzo[b]thiophene-2-carboxylic acids, which are structurally related to this compound, has been documented, highlighting the versatility in synthesizing such compounds (Campaigne & Abe, 1975).

Chemical Reactions and Derivatives

  • Substitution Reactions : Studies on acetylation, formylation, bromination, and nitration of derivatives of naphtho[1,2-b]thiophenes provide insights into the chemical reactivity of compounds similar to this compound (Clarke, Gregory, & Scrowston, 1977).
  • Synthesis of Novel Derivatives : Innovative synthesis of derivatives containing dihydronaphtho and naphtho[2,1-b]thiophene rings, relevant to the exploration of this compound derivatives, has been reported (Rashad et al., 2010).

Potential Applications in Medicinal Chemistry

  • Antiviral Activity : Certain derivatives related to this compound have shown promising results against H5N1 virus, suggesting potential applications in antiviral drug development (Rashad et al., 2010).

Properties

IUPAC Name

7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-17-10-4-5-11-8(6-10)2-3-9-7-12(14(15)16)18-13(9)11/h4-7H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMBYYCLUIZAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395104
Record name 7-methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78554-65-1
Record name 7-methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid
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7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid
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7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid
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7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid
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7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid
Reactant of Route 6
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7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid

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